molecular formula C27H29N3O4 B11273542 5-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

5-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

Cat. No.: B11273542
M. Wt: 459.5 g/mol
InChI Key: OJWNMHOBYFBRJI-UHFFFAOYSA-N
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Description

5-{1-[(2,5-DIMETHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinazolinone core, a furan ring, and a pentanamide chain, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(2,5-DIMETHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde under acidic conditions to form the quinazolinone ring.

    Attachment of the 2,5-Dimethylphenyl Group: This step involves the alkylation of the quinazolinone core with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as furfural.

    Coupling with Pentanamide: The final step involves coupling the intermediate with pentanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-{1-[(2,5-DIMETHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione.

    Reduction: The quinazolinone core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Furan-2,5-dione

    Reduction: Tetrahydroquinazoline derivatives

    Substitution: Brominated or nitrated derivatives of the phenyl ring

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its quinazolinone core is known for various pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{1-[(2,5-DIMETHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The furan ring and phenyl group can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4(3H)-quinazolinone, exhibit similar pharmacological activities.

    Furan Derivatives: Compounds like furan-2-carboxamide share the furan ring and exhibit similar chemical reactivity.

    Phenyl Derivatives: Compounds such as 2,5-dimethylphenylamine share the phenyl group and undergo similar substitution reactions.

Properties

Molecular Formula

C27H29N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

5-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide

InChI

InChI=1S/C27H29N3O4/c1-19-12-13-20(2)21(16-19)18-30-24-10-4-3-9-23(24)26(32)29(27(30)33)14-6-5-11-25(31)28-17-22-8-7-15-34-22/h3-4,7-10,12-13,15-16H,5-6,11,14,17-18H2,1-2H3,(H,28,31)

InChI Key

OJWNMHOBYFBRJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4

Origin of Product

United States

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